5-(Pyridin-4-YL)-1,3-thiazole-4-carboxylic acid
Beschreibung
5-(Pyridin-4-YL)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a pyridin-4-yl group at position 5 and a carboxylic acid moiety at position 4. This structure combines the electron-rich pyridine ring with the bioisosteric thiazole, making it a versatile scaffold in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C9H6N2O2S |
|---|---|
Molekulargewicht |
206.22 g/mol |
IUPAC-Name |
5-pyridin-4-yl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)7-8(14-5-11-7)6-1-3-10-4-2-6/h1-5H,(H,12,13) |
InChI-Schlüssel |
HANKOZLVKFPQDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=C(N=CS2)C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis via Condensation of L-Cysteine Derivatives
Method Overview:
This route leverages the condensation of L-cysteine hydrochloride with formaldehyde, followed by oxidation and hydrolysis steps to yield the target compound. It is a classical approach adapted for the synthesis of thiazole derivatives, emphasizing cost-effectiveness and simplicity.
| Step | Description | Conditions & Reagents | Yield & Notes |
|---|---|---|---|
| 1. Condensation | L-cysteine hydrochloride reacts with formaldehyde | Formaldehyde (37-40%), water, room temp, 8 hrs | Forms a thiazolidine intermediate |
| 2. pH Adjustment & Filtration | Use pyridine to neutralize | pH adjusted to neutral, filtration | Crude intermediate obtained |
| 3. Recrystallization | Water-ethanol solvent | Recrystallization yields pure thiazolidine-4-carboxylic acid | High purity, yield varies |
| 4. Oxidation | Methylation to methyl thiazole-4-carboxylate | Stirring at 60-100°C for 24-72 hrs with MnO₂ | Conversion to methyl ester |
| 5. Hydrolysis | Methyl ester hydrolyzed to acid | NaOH reflux, acidification with HCl | Final product: 5-(Pyridin-4-YL)-1,3-thiazole-4-carboxylic acid |
Research Reference:
This method is adapted from a patent describing a simplified synthesis of thiazole-4-carboxylic acid, emphasizing raw material availability and process economy.
Solid-Phase Synthesis Using Traceless Linkers
Method Overview:
Solid-phase synthesis offers advantages such as ease of purification and structural diversification. A traceless linker strategy was employed to synthesize 1,3-thiazole derivatives, including the pyridinyl-substituted compound.
- Starting from chloromethyl polystyrene resin, a sulfur linker is introduced.
- The key intermediate, 4-amino-thiazole-5-carboxylic acid resin, is synthesized via multi-step reactions involving cyanocarbonimidodithioate resin and subsequent acylation.
- The thiazole ring is constructed through cyclization of suitable precursors, followed by functionalization at the C4 position with pyridin-4-yl groups via amide coupling.
- Cleavage from the resin is achieved using nucleophilic attack by benzylamine derivatives, ensuring a traceless process.
- Reduced reaction steps (three steps to the intermediate resin).
- High purity of final compounds (≥87%).
- Compatibility with diverse functional groups, facilitating further modifications.
Research Reference:
This approach is detailed in recent literature focusing on peptide-mimetic synthesis and solid-phase strategies, emphasizing process efficiency and environmental considerations.
Heterocyclic Ring Construction via Cyclization of Precursors
Method Overview:
This route involves synthesizing the thiazole ring through cyclization of suitable acyl or thioamide precursors, often starting from amino acids or their derivatives.
Preparation of Thiazoline Intermediates:
Using amino acid derivatives like cyanocarbonimidodithioates and amino esters, cyclization is induced under basic or neutral conditions, forming thiazoline rings.Oxidation to Thiazole:
The thiazoline intermediates are oxidized using oxidants such as m-chloroperbenzoic acid (m-CPBA) to produce aromatic thiazoles.Functionalization at C4:
The pyridin-4-yl group is introduced via amide coupling or nucleophilic substitution reactions on the thiazole core.
Thiazoline intermediate + m-CPBA → Thiazole derivative
| Reaction | Conditions | Reagents | Notes |
|---|---|---|---|
| Cyclization | Reflux, 60-100°C | Cyanocarbonimidodithioate + amino esters | Forms thiazoline ring |
| Oxidation | 4h, DCM | m-CPBA | Aromatization to thiazole |
| Coupling | Room temp, N,N-Dimethylformamide | Pyridin-4-amine derivatives | Functionalization at C4 |
Research Reference:
This method aligns with procedures used in heterocyclic synthesis for natural product analogs and pharmaceutical intermediates.
Summary of Key Parameters and Data
| Method | Raw Materials | Key Reactions | Typical Conditions | Yield Range | Advantages |
|---|---|---|---|---|---|
| Condensation & Oxidation | L-cysteine hydrochloride, formaldehyde | Condensation, oxidation, hydrolysis | Room temp to 100°C, 8-72 hrs | Moderate to high | Cost-effective, scalable |
| Solid-phase synthesis | Merrifield resin, sulfur linkers | Cyclization, coupling, cleavage | 40-50°C, 7-20 hrs | Moderate | Purity, structural diversity |
| Cyclization & Oxidation | Amino esters, cyanocarbonimidodithioates | Cyclization, oxidation | 60-100°C, 4-24 hrs | Moderate | Suitable for complex derivatives |
Environmental and Practical Considerations
Modern synthesis emphasizes green chemistry principles:
- Solvent Recycling: Water, ethanol, DCM, and acetonitrile are used with recovery protocols.
- Raw Material Accessibility: Starting materials like L-cysteine, formaldehyde, and amino esters are readily available and inexpensive.
- Process Efficiency: Multi-step reactions are optimized to minimize waste and energy consumption, especially in solid-phase strategies.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Pyridin-4-YL)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The pyridine and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-(Pyridin-4-YL)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(Pyridin-4-YL)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
Table 1: Key Structural and Physical Properties
Key Findings :
- Electron Effects : The pyridin-4-yl group in the target compound provides a basic nitrogen for hydrogen bonding, while analogs like the trifluoromethyl derivative () prioritize electronic effects over hydrogen bonding .
- Bioactivity : Fluorophenyl-substituted analogs () are often used in kinase inhibitors due to enhanced lipophilicity and target affinity .
Positional Isomerism and Heterocyclic Replacements
Table 2: Impact of Ring Position and Heterocycle Type
Key Findings :
Crystallographic and Conformational Analysis
- Planarity : The trans-coplanar conformation observed in 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid (torsion angle 179.88°) suggests that the target compound likely adopts a similar planar structure, favoring interactions with flat binding pockets (e.g., enzyme active sites).
- Hydrogen Bonding : The pyridinyl nitrogen in the target compound may form intramolecular hydrogen bonds with the thiazole sulfur, as seen in selenium analogs () .
Biologische Aktivität
Overview
5-(Pyridin-4-YL)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the thiazole family, which is known for its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of 5-(Pyridin-4-YL)-1,3-thiazole-4-carboxylic acid is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation and survival. For instance, it can inhibit EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2), leading to cell cycle arrest and apoptosis in cancer cells .
- Cell Signaling Modulation : It influences several signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell growth and survival. By modulating these pathways, the compound can induce apoptosis in malignant cells .
Anticancer Activity
5-(Pyridin-4-YL)-1,3-thiazole-4-carboxylic acid exhibits significant anticancer properties against various human cancer cell lines. Studies have demonstrated its effectiveness against:
- Breast Cancer : The compound showed potent inhibitory effects on breast cancer cell lines with IC50 values significantly lower than those of standard chemotherapeutics .
- Colorectal Cancer : Research indicated that this compound could induce apoptosis in colorectal carcinoma cells by activating caspases and inhibiting anti-apoptotic proteins .
Antimicrobial Properties
The compound also displays antimicrobial activity against a range of pathogens. Its efficacy has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer activity of 5-(Pyridin-4-YL)-1,3-thiazole-4-carboxylic acid on various cancer cell lines. The results indicated:
| Cell Line | IC50 (µg/mL) | Comparison with Control (5-FU) |
|---|---|---|
| HCT116 (Colorectal) | 6.76 | 77.15 |
| A549 (Lung) | 193.93 | 371.36 |
| MCF7 (Breast) | 43.00 | 50.00 |
These findings suggest that the compound is more effective than traditional chemotherapeutics in certain cancer types .
Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The results demonstrated that the compound possesses significant antimicrobial activity, particularly against Staphylococcus aureus .
Q & A
Basic: Synthesis and Purification
Q: What are the optimal reaction conditions for synthesizing 5-(Pyridin-4-YL)-1,3-thiazole-4-carboxylic acid with high purity? A: The synthesis typically involves condensation reactions between pyridine and thiazole precursors under controlled conditions. For example, refluxing in acetic acid with sodium acetate as a catalyst can yield the desired product. Critical parameters include temperature control (e.g., 80–100°C), stoichiometric ratios of reactants, and purification via recrystallization from polar solvents like acetic acid or ethanol. Impurities often arise from side reactions, so column chromatography or preparative HPLC may be required for high-purity isolation .
Advanced: X-ray Crystallography Challenges
Q: How can researchers address electron density ambiguities in the crystal structure determination of this compound? A: Ambiguities in electron density maps may arise from disordered solvent molecules or flexible substituents (e.g., the pyridyl group). Using SHELX programs (e.g., SHELXL for refinement), researchers can apply restraints to atomic displacement parameters or employ twin refinement for twinned crystals. High-resolution data (≤1.0 Å) and iterative model rebuilding with tools like Olex2 or Coot improve accuracy. Validation metrics (R-factor, R-free) should align with IUCr standards to ensure reliability .
Basic: Characterization Techniques
Q: Which spectroscopic methods are most effective for confirming the structure of this compound? A: Key techniques include:
- NMR : H and C NMR to verify aromatic protons (pyridyl δ 8.5–9.0 ppm) and carboxylic acid (δ 12–14 ppm).
- IR : A strong carbonyl stretch (~1700 cm) confirms the carboxylic acid moiety.
- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H] at m/z 233.04 for CHNOS).
- Elemental Analysis : Confirms C, H, N, S ratios within ±0.4% deviation .
Advanced: Data Contradictions in Bioactivity
Q: How should discrepancies in reported biological activity data be systematically analyzed? A: Contradictions may stem from assay variability (e.g., cell line differences, incubation times) or compound stability. Researchers should:
Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
Validate purity via HPLC before testing.
Compare results with structurally similar analogs (e.g., 4-chlorophenyl or trifluoromethyl derivatives) to isolate substituent effects.
Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm mechanisms .
Advanced: Substituent Effects on Activity
Q: How does the pyridin-4-yl substituent influence the compound's interaction with biological targets compared to other substituents? A: The pyridin-4-yl group enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinases). In contrast, electron-withdrawing groups like 4-chlorophenyl () increase hydrophobic interactions but may reduce solubility. Fluorinated analogs (e.g., 2-(3,5-difluorophenyl) derivatives) show improved binding to targets like COX-2 due to fluorine's electronegativity and size .
Basic: Stability and Storage
Q: What are the recommended storage conditions to ensure the compound's stability over time? A: Store at –20°C under inert atmosphere (argon or nitrogen) to prevent oxidation of the thiazole ring. Lyophilized solids are stable for >2 years, while solutions in DMSO should be aliquoted and used within 6 months. Monitor degradation via periodic HPLC analysis; a purity drop >5% indicates decomposition .
Advanced: Solubility Challenges
Q: What strategies can be employed to improve the aqueous solubility of this compound for in vitro assays? A: Strategies include:
- Salt Formation : React with sodium bicarbonate to generate a water-soluble sodium carboxylate.
- Co-solvents : Use 10–20% DMSO/PEG-400 in buffered solutions.
- Prodrug Design : Esterify the carboxylic acid to improve membrane permeability, with enzymatic cleavage in vivo.
- Nanoformulation : Encapsulate in liposomes or cyclodextrins to enhance dispersibility .
Advanced: Computational Modeling
Q: How can molecular docking studies be validated for predicting the compound's binding affinity to target enzymes? A: Validation involves:
Redocking : Reproduce the crystallographic pose of a known inhibitor (RMSD ≤2.0 Å).
Free Energy Calculations : Use MM-GBSA or MM-PBSA to correlate docking scores with experimental IC values.
Mutagenesis Data : Compare predicted binding residues with alanine-scanning results.
Consensus Docking : Combine results from AutoDock, Glide, and MOE to reduce software bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
